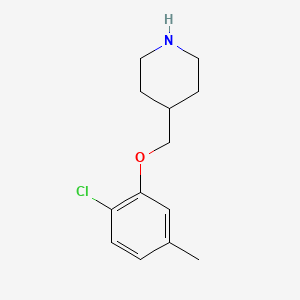

2-Chloro-5-methylphenyl 4-piperidinylmethyl ether

Description

Rationale for Research Focus on Aryl Ether and Piperidinylmethyl Ether Scaffolds

The specific combination of an aryl ether and a piperidinylmethyl ether in a single molecule provides a compelling basis for research. This arrangement offers a balance of rigidity from the aromatic ring and flexibility from the ether linkage and piperidine (B6355638) in its chair conformation. This can be crucial for optimizing interactions with biological targets.

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in medicinal chemistry, present in a vast number of approved drugs and clinical candidates. encyclopedia.pubijnrd.orgresearchgate.net Its popularity stems from its ability to serve as a versatile scaffold that can be readily functionalized to explore structure-activity relationships. The nitrogen atom in the piperidine ring is basic, allowing for the formation of salts to improve solubility and bioavailability. Furthermore, the piperidine ring can adopt a stable chair conformation, which can be exploited to control the spatial orientation of substituents and optimize interactions with biological targets. nih.gov The piperidine moiety is a key component in drugs targeting a wide range of conditions, including cancer, viral infections, and neurological disorders. researchgate.netmdpi.com

The substitution pattern on the phenyl ring of "2-Chloro-5-methylphenyl 4-piperidinylmethyl ether" presents further avenues for research.

Halogenated Phenyl Groups: The presence of a chlorine atom on the phenyl ring is a common feature in many pharmaceuticals. nih.govnih.gov Halogen atoms can influence a molecule's properties in several ways, including increasing its lipophilicity, which can enhance membrane permeability. researchgate.net Moreover, halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its target protein. acs.orgtandfonline.com The position of the halogen on the aromatic ring can also be critical for directing metabolic pathways and improving a drug's pharmacokinetic profile.

Alkylated Phenyl Groups: The methyl group on the phenyl ring also plays a significant role in modulating a molecule's properties. nih.govscribd.comjuniperpublishers.com Methyl groups are known to affect a compound's lipophilicity and can fill hydrophobic pockets in protein binding sites, thereby increasing potency. researchgate.netnottingham.ac.uk The so-called "magic methyl" effect, where the addition of a methyl group leads to a dramatic improvement in biological activity, is a well-documented phenomenon in medicinal chemistry. juniperpublishers.com The strategic placement of methyl groups can also block sites of metabolism, leading to an increased half-life of a drug. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-chloro-5-methylphenoxy)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-10-2-3-12(14)13(8-10)16-9-11-4-6-15-7-5-11/h2-3,8,11,15H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSJIVMKLZUVBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of the Aryl Ether Core

The most common and direct method for constructing the aryl ether core is through nucleophilic substitution, prominently featuring the Williamson ether synthesis. This reaction involves the deprotonation of a phenolic precursor to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide.

In this context, 2-chloro-5-methylphenol (B42318) serves as the key phenolic intermediate. The synthesis proceeds in two main steps:

Formation of the Phenoxide: 2-Chloro-5-methylphenol is treated with a suitable base to abstract the acidic phenolic proton. Common bases for this purpose include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH). The choice of base and solvent is crucial to ensure complete deprotonation without unwanted side reactions.

Nucleophilic Attack: The resulting sodium or potassium 2-chloro-5-methylphenoxide then acts as a nucleophile, attacking an appropriate electrophile to form the ether linkage.

The general scheme for this etherification is presented below:

(Note: Image is a representative scheme, not the actual reaction)

(Note: Image is a representative scheme, not the actual reaction)| Reactant 1 | Base | Intermediate | Reactant 2 (Electrophile) | Product |

| 2-Chloro-5-methylphenol | NaOH/KOH | Sodium/Potassium 2-chloro-5-methylphenoxide | Alkyl Halide (R-X) | 2-Chloro-5-methylphenyl alkyl ether |

This interactive table outlines the reactants and products in a typical Williamson ether synthesis starting from 2-chloro-5-methylphenol.

To synthesize the target molecule, the electrophile in the Williamson ether synthesis must be a derivative of piperidine (B6355638) containing a reactive leaving group. A suitable reactant is a 4-(halomethyl)piperidine, such as 4-(chloromethyl)piperidine (B1605206) or 4-(bromomethyl)piperidine, where the piperidine nitrogen is often protected to prevent side reactions.

The reaction sequence is as follows: The pre-formed 2-chloro-5-methylphenoxide attacks the electrophilic carbon of the 4-(halomethyl)piperidine, displacing the halide and forming the desired C-O bond. If an N-protected piperidine derivative is used, a subsequent deprotection step is required to yield the final product with a secondary amine in the piperidine ring.

An alternative, though less direct for this specific isomer, is the Mannich reaction. The Mannich reaction is a three-component condensation of a compound with an active hydrogen (like a phenol), formaldehyde, and a secondary amine (like piperidine). oarjbp.comresearchgate.net This typically results in aminomethylation at the position ortho to the hydroxyl group, yielding structures like 2-(piperidin-1-ylmethyl)phenols. arkat-usa.orgumich.edu While not the primary route to the target molecule, it represents an important method for synthesizing related isomers.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. researchgate.netacs.org While a direct MCR for 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether is not prominently described, MCRs are instrumental in the synthesis of highly functionalized piperidine rings which can serve as precursors. researchgate.netresearchgate.net

For instance, reactions like the Hantzsch dihydropyridine (B1217469) synthesis or various cascade reactions can be employed to construct complex piperidine scaffolds. mdpi.com These pre-functionalized piperidines can then be modified to incorporate the necessary methyl-halide handle for subsequent etherification with 2-chloro-5-methylphenol. The utility of MCRs lies in their ability to rapidly generate molecular diversity and complexity, which is valuable for creating libraries of related compounds for further study. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Influence of Aryl Ring Substitution on Biological Activity

The 2-chloro-5-methylphenyl moiety is a critical determinant of the molecule's interaction with its biological targets. The specific placement of the chlorine and methyl groups on the aromatic ring governs the electronic and steric profile of the compound, which in turn influences its binding affinity and selectivity.

The substitution pattern on the phenyl ring creates a unique electronic environment that is crucial for molecular recognition. The chlorine atom at the ortho-position and the methyl group at the meta-position (relative to the ether linkage) exert opposing yet complementary electronic effects.

Chlorine Atom (Position 2): As an electron-withdrawing group, the chlorine atom reduces the electron density of the aromatic ring through a strong inductive effect (-I). This electronic modulation can influence the molecule's pKa and its ability to participate in certain electronic interactions. Furthermore, the ortho-positioning of the chlorine atom can introduce steric hindrance, which may favor specific rotational conformations of the aryl ring relative to the rest of the molecule, thereby pre-organizing the ligand for a more favorable binding pose.

Methyl Group (Position 5): The methyl group is weakly electron-donating through hyperconjugation and induction (+I effect). More significantly, it increases the lipophilicity of the aryl moiety. nih.gov This enhancement of non-polar character is often associated with improved binding to hydrophobic pockets within a target protein. nih.govmuni.cz The transfer of a methyl group from an aqueous environment into a hydrophobic protein interior can contribute favorably to the free energy of binding. nih.gov

The combination of these substituents results in a polarized aromatic ring with distinct regions of hydrophobicity and electrophilicity, which are key to its interaction with a specific binding site.

The substituted aryl group engages with biological targets through a variety of non-covalent interactions. The nature and strength of these interactions are highly dependent on the topology and amino acid composition of the binding pocket.

Halogen Bonding: The chlorine atom can act as a halogen bond donor. acs.orgacs.org This is a highly directional, non-covalent interaction where the electropositive region on the tip of the chlorine atom (the σ-hole) interacts favorably with a Lewis basic site, such as the backbone carbonyl oxygen of an amino acid residue. acs.orgnamiki-s.co.jp This type of interaction can significantly enhance binding affinity and selectivity. acs.orgnamiki-s.co.jp

Hydrophobic Interactions: The methyl group and the phenyl ring itself are primarily involved in hydrophobic and van der Waals interactions. researchgate.netresearchgate.net These interactions are crucial for affinity, particularly when the ligand binds to a hydrophobic pocket lined with non-polar amino acid residues like leucine, isoleucine, and valine. nih.govnih.gov Burying this hydrophobic moiety away from aqueous solvent is a major driving force for protein-ligand binding. muni.cz

The following illustrative table, based on common SAR trends, demonstrates how modifications to the aryl ring could hypothetically influence binding affinity.

| Compound Analogue | Aryl Substitution | Hypothetical Ki (nM) | Postulated Primary Interactions |

|---|---|---|---|

| Target Compound | 2-Chloro-5-methyl | 15 | Halogen Bond, Hydrophobic Interaction |

| Analogue 1 | 2-Chloro | 45 | Halogen Bond (Loss of hydrophobic contact) |

| Analogue 2 | 5-Methyl | 90 | Hydrophobic Interaction (Loss of halogen bond) |

| Analogue 3 | Unsubstituted Phenyl | 250 | Basic Hydrophobic/π-π Stacking |

| Analogue 4 | 4-Chloro-5-methyl | 30 | Altered Halogen Bond Vector, Hydrophobic Interaction |

Impact of the Piperidine (B6355638) Substructure on Biological Efficacy and Selectivity

The piperidine ring is a common scaffold in medicinal chemistry, valued for its three-dimensional structure and the presence of a basic nitrogen atom. ajchem-a.com

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. ias.ac.inwikipedia.org In the case of a 4-substituted piperidine, the substituent (the -CH₂-O-aryl group) can exist in either an axial or an equatorial position. The equatorial conformation is generally favored to avoid 1,3-diaxial steric clashes.

However, the conformational landscape can be complex. In certain crowded molecular environments or due to specific intramolecular interactions, non-chair conformations like twist-boat or boat forms may become accessible, although they are typically higher in energy. ias.ac.innih.govresearchgate.netnih.gov The specific conformation adopted upon binding is the one that best complements the topology of the target's binding site. The stereochemical presentation of the 4-substituent is therefore critical for achieving optimal biological activity. nih.govnih.gov

The secondary amine (N-H) of the piperidine ring is a key functional group. At physiological pH, this nitrogen is typically protonated, carrying a positive charge. nih.govrsc.org This cationic center is crucial for forming strong ionic interactions (salt bridges) with negatively charged amino acid residues, such as aspartate or glutamate (B1630785), within a receptor binding site. nih.gov This interaction often serves as a primary anchor point for the ligand. nih.govnih.gov

Modification of this nitrogen atom can drastically alter the compound's biological profile. N-alkylation or N-acylation can impact:

Basicity: Substitution affects the pKa of the nitrogen, influencing its protonation state at physiological pH.

Steric Profile: The introduction of a substituent can create steric hindrance, preventing optimal binding or inducing a different binding mode.

Receptor Selectivity: Changes in the N-substituent can alter the affinity for different receptor subtypes. For instance, some studies show that N-aryl piperidines exhibit high affinity for histamine (B1213489) H3 receptors. nih.gov

The following hypothetical data illustrates the importance of the unsubstituted piperidine nitrogen for receptor affinity.

| Compound Analogue | Piperidine N-Substitution | Hypothetical IC50 (nM) | Postulated Effect |

|---|---|---|---|

| Target Compound | -H (Secondary Amine) | 25 | Forms key ionic bond with target. |

| Analogue 5 | -CH₃ (Tertiary Amine) | 150 | Steric hindrance; altered basicity. |

| Analogue 6 | -COCH₃ (Amide) | >10,000 | Loss of basicity; no ionic bond formation. |

| Analogue 7 | -CH₂CH₂OH | 300 | Steric bulk and potential for new H-bond alters binding mode. |

Contribution of the Ether Linkage to Molecular Recognition and Bioavailability

Conformational Flexibility and Rotational Barriers around the Ether Bond

The ether linkage in "2-Chloro-5-methylphenyl 4-piperidinylmethyl ether" connects a substituted aromatic ring to a piperidinylmethyl group. The rotation around the C-O-C bonds of this ether linkage is not entirely free and is subject to rotational barriers. These barriers arise from steric hindrance and electronic effects, influencing the molecule's preferred three-dimensional shape.

The rotation around the aryl-O bond is particularly significant as it determines the orientation of the 2-chloro-5-methylphenyl group relative to the rest of the molecule. The presence of substituents on the phenyl ring, specifically the chlorine atom at the ortho position and the methyl group at the meta position, is expected to influence the rotational energy barrier. Steric clash between the ortho-chloro substituent and the methylene (B1212753) bridge of the piperidinylmethyl group can destabilize certain conformations, leading to a higher energy barrier for rotation.

In highly substituted diphenyl ethers, energy barriers to rotation about the Ar—O bonds have been studied, and these barriers are explained by structural and conformational effects. cdnsciencepub.com For aryl alkyl ethers, the barrier to rotation is influenced by the size of the substituents on both the aryl and alkyl portions. While specific computational or experimental values for "2-Chloro-5-methylphenyl 4-piperidinylmethyl ether" are not published, we can estimate the rotational energy barriers based on similar systems studied in the literature. The barrier to rotation about the C-O bonds in simple ethers is generally low. wikipedia.org However, substitution on the aromatic ring can increase this barrier.

| Bond | Estimated Rotational Barrier (kcal/mol) | Influencing Factors |

|---|---|---|

| Aryl-O | 4 - 8 | Steric hindrance from ortho-chloro group, electronic effects of the phenyl ring. |

| O-CH₂ | 2 - 5 | Lower steric hindrance compared to the aryl-O bond. |

Note: The values in the table are estimations based on data from analogous compounds and general principles of conformational analysis, as direct experimental or computational data for 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether is not available.

The conformational flexibility allows the molecule to adopt various shapes, some of which may be more favorable for binding to a biological target. Understanding these rotational barriers is crucial for predicting the bioactive conformation of the molecule. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate these energy barriers and to identify low-energy conformations. benthamdirect.com

Role of the Ether Oxygen in Hydrogen Bonding and Other Intermolecular Interactions

The ether oxygen in "2-Chloro-5-methylphenyl 4-piperidinylmethyl ether" is a key site for intermolecular interactions. Due to the presence of lone pairs of electrons, the ether oxygen can act as a hydrogen bond acceptor. studentdoctor.net Ether molecules themselves cannot form hydrogen bonds with each other because they lack a hydrogen atom bonded to an electronegative atom. quora.comkhanacademy.orglibretexts.org However, they can accept hydrogen bonds from donor groups such as hydroxyl (-OH) or amine (-NH) groups present in biological macromolecules like proteins or in the surrounding solvent.

The ability of the ether oxygen to form hydrogen bonds is a critical factor in the molecule's solubility and its interaction with biological targets. The strength of this hydrogen bond accepting capability can be influenced by the electronic nature of the attached groups. In aryl alkyl ethers, the aromatic ring can modulate the electron density on the ether oxygen. shaalaa.com Aromatic ethers are generally considered weaker hydrogen bond acceptors than aliphatic ethers. nih.gov

| Interaction Type | Potential Partner | Significance |

|---|---|---|

| Hydrogen Bond Acceptor | -OH, -NH groups on proteins or water | Crucial for binding to biological targets and for aqueous solubility. |

| Dipole-Dipole Interactions | Polar functional groups | Contributes to the overall binding energy and orientation within a binding site. |

| C-H···O Interactions | Activated C-H bonds | Can provide additional stabilization in a binding pocket. |

Molecular Pharmacology and Target Interaction Studies in Vitro

Ligand-Receptor Binding and Functional Assays

No studies were found that investigated the binding affinity or functional activity of 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether at metabotropic glutamate (B1630785) receptors, cannabinoid receptors, or opioid receptors. Consequently, its selectivity profile and potential agonist, antagonist, or modulatory effects at these receptors are currently unknown.

Enzyme Inhibition Kinetics and Mechanism

There is no available data on the inhibitory activity of 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether against the kinases ACK1 and Aurora Kinase. Similarly, its potential to inhibit other enzymes such as neuronal nitric oxide synthase or tyrosinase has not been documented in the reviewed literature.

Cellular Pathway Modulation and Phenotypic Screening (In Vitro)

No in vitro studies describing the effects of 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether on cellular pathways or any data from phenotypic screening assays have been found.

Effects on Protein Levels and Cellular Processes (e.g., MYC oncoproteins, cell cycle progression)

There is no published data to populate a table or to detail research findings regarding the impact of this compound on specific protein levels or its influence on the cell cycle.

Mechanistic Investigations in Cell-Based Assays (e.g., potentiation of NMDA responses in hippocampal slices)

Similarly, there are no findings in the scientific literature that describe mechanistic studies of this compound in cell-based assays, specifically in relation to the potentiation of NMDA receptor responses in hippocampal tissue.

Therefore, a detailed scientific article on the molecular pharmacology and target interaction of 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether, as per the requested outline, cannot be generated at this time.

Computational Chemistry and in Silico Modeling

Molecular Docking and Ligand-Target Complex Prediction

There are no specific molecular docking studies for 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether reported in the scientific literature. Consequently, there are no published predictions of its binding modes, interaction energies, or preferred protein targets. While the compound is noted as a reactant for synthesizing derivatives that act as dual inhibitors of c-myc and c-Kit G-quadruplexes, the docking and binding characteristics of the parent compound itself have not been documented.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models have been developed or published that specifically include 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether as part of the training or test set. As a result, there are no predictive models available to correlate its structural features with any specific biological activity.

Conformational Analysis and Molecular Dynamics Simulations

There is no information available from conformational analysis or molecular dynamics simulations for 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether. Such studies, which would provide insight into the compound's flexibility, stable conformations in different environments, and the dynamic behavior of its potential complexes with biological targets, have not been published.

Prediction of Molecular Interactions and Pharmacophore Elucidation

No research has been published detailing the predicted molecular interactions of 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether. Furthermore, no pharmacophore models have been elucidated based on this specific molecule. Pharmacophore modeling would typically define the essential three-dimensional arrangement of chemical features necessary for biological activity, but this has not been performed for this compound.

Virtual Screening for Analog Discovery

While 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether itself could theoretically be used as a query molecule in virtual screening campaigns to identify structurally similar compounds with potential biological activity, no such studies have been reported in the literature. The compound is listed as a reactant for creating other molecules, but its use as a starting point for in silico analog discovery has not been documented.

Analytical Methodologies for Chemical Characterization and Quantification

Spectroscopic Identification and Structural Elucidation

No specific experimental data was found for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed proton (¹H) or carbon-¹³ (¹³C) NMR data, including chemical shifts (δ), coupling constants (J), and multiplicity, are not available in the public domain for 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

While the nominal mass can be calculated from the molecular formula, no published mass spectra or high-resolution mass spectrometry (HRMS) data, which would confirm the elemental composition, could be located.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Characteristic IR absorption bands (e.g., for C-O, C-Cl, C-H bonds) and UV-Vis absorption maxima (λmax) for this specific ether are not documented in available scientific literature.

Chromatographic Separation and Purity Assessment

Information regarding the chromatographic behavior and purity analysis of this compound is not publicly available.

High-Performance Liquid Chromatography (HPLC)

No published HPLC methods, including details on the column, mobile phase, flow rate, and retention time for 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether, were found.

Gas Chromatography (GC)

Similarly, there are no available GC methods detailing the column type, temperature program, or retention time for the analysis of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a highly effective and widely used chromatographic technique for monitoring the progress of chemical reactions. nih.gov Its simplicity, low cost, and rapid results make it an indispensable tool in synthetic organic chemistry. nih.gov The principle of TLC is based on the differential partitioning of components in a mixture between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or solvent mixture). ijariit.com

In the context of synthesizing 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether, TLC can be employed to track the disappearance of starting materials and the appearance of the product over time. A small aliquot of the reaction mixture is spotted onto a TLC plate, which is then placed in a developing chamber containing the mobile phase. youtube.com As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. youtube.com

Silica gel, the common stationary phase, is very polar. youtube.com Therefore, more polar compounds will adhere more strongly to the silica gel and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rƒ) value. Conversely, less polar compounds will travel further, yielding a higher Rƒ value. By comparing the spots from the reaction mixture to spots of the pure starting materials, a chemist can qualitatively assess the reaction's progress. The completion of the reaction is typically indicated by the complete consumption of the limiting reactant's spot on the TLC plate. mdpi.com

Below is an illustrative data table showing a hypothetical TLC analysis for the synthesis of 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether.

Table 1: Hypothetical TLC Monitoring Data Mobile Phase: 9:1 Hexane:Ethyl Acetate Stationary Phase: Silica Gel 60 F254

| Compound | Relative Polarity | Expected Rƒ Value | Observation at Reaction Time (t > 0) |

|---|---|---|---|

| 2-Chloro-5-methylphenol (B42318) (Starting Material) | High | 0.30 | Spot intensity decreases over time |

| 4-(Chloromethyl)piperidine (B1605206) (Starting Material) | Medium-High | 0.45 | Spot intensity decreases over time |

| 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether (Product) | Low-Medium | 0.65 | New spot appears and intensity increases over time |

X-ray Crystallography for Solid-State Structure Determination and Ligand-Protein Co-crystals

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a molecule's connectivity, configuration, and conformation. For a novel compound like 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether, obtaining a single-crystal X-ray structure would definitively confirm its chemical identity and spatial arrangement, including bond lengths, bond angles, and torsional angles. nih.gov The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. researchgate.net

Beyond the structural confirmation of the isolated molecule, X-ray crystallography is a cornerstone of structure-based drug design. nih.gov By co-crystallizing a ligand, such as 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether, with its target protein, researchers can obtain a detailed view of the ligand-protein complex at an atomic level. researchgate.net This co-crystal structure reveals the specific binding mode of the ligand within the protein's active or allosteric site, highlighting key intermolecular interactions like hydrogen bonds and hydrophobic contacts that are crucial for binding affinity and selectivity. researchgate.net Such detailed structural information is invaluable for optimizing lead compounds to enhance their potency and pharmacological properties. researchgate.net

The table below presents illustrative crystallographic data that might be expected for a small organic molecule similar in complexity to 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether.

Table 2: Representative Single-Crystal X-ray Diffraction Data

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C13H18ClNO |

| Formula Weight | 239.74 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.71 Å, b = 12.40 Å, c = 16.61 Å, β = 101.5° |

| Volume | 1758 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.350 g/cm³ |

| Final R-index [I > 2σ(I)] | R₁ = 0.050 |

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (primarily carbon, hydrogen, nitrogen, and heteroatoms like chlorine and sulfur) present in a compound. The results are used to confirm the empirical formula of a newly synthesized substance and to assess its purity. The most common method involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, etc.) are collected and quantified.

For 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether, elemental analysis provides a crucial quality control check to ensure the compound has the correct elemental composition. The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine are compared against the theoretical values calculated from its molecular formula. A close agreement between the experimental and theoretical values, typically within ±0.4%, is considered strong evidence of the compound's identity and high purity. The molecular formula for the free base is C13H18ClNO, and for its hydrochloride salt, it is C13H19Cl2NO. scbt.comchemicalbook.com

The following table shows the theoretical elemental composition for both the free base and the hydrochloride salt, alongside representative experimental data that would confirm the purity of a synthesized sample.

Table 3: Elemental Analysis Data for 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether and its Hydrochloride Salt

| Element | Form | Theoretical % | Found (Illustrative) % |

|---|---|---|---|

| Carbon (C) | Free Base (C13H18ClNO) | 65.13 | 65.05 |

| HCl Salt (C13H19Cl2NO) | 56.53 | 56.61 | |

| Hydrogen (H) | Free Base | 7.57 | 7.61 |

| HCl Salt | 6.93 | 6.89 | |

| Chlorine (Cl) | Free Base | 14.79 | 14.71 |

| HCl Salt | 25.67 | 25.59 | |

| Nitrogen (N) | Free Base | 5.84 | 5.88 |

| HCl Salt | 5.07 | 5.11 | |

| Oxygen (O) | Free Base | 6.67 | N/A |

| HCl Salt | 5.79 | N/A |

*Oxygen is typically calculated by difference and not directly measured.

Advanced Research Applications and Future Perspectives

Exploration in Specific Biological Research Areas

Integration with High-Throughput Screening Campaigns for Novel Bioactive Compound Identification

There is no evidence to suggest that 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether has been utilized as a scaffold, a reference compound, or a test molecule in high-throughput screening campaigns aimed at identifying new bioactive compounds.

Application in Chemical Biology and Proteomics Research to Elucidate Target Mechanisms

Although one supplier vaguely categorizes the compound for "proteomics research," there are no published studies that detail its application in chemical biology or proteomics. scbt.com No information is available on its use to identify protein targets, elucidate mechanisms of action, or serve as a probe for studying cellular pathways.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-chloro-5-methylphenyl 4-piperidinylmethyl ether, and what analytical techniques validate its purity?

- Synthesis : A multi-step approach involves nucleophilic substitution between 2-chloro-5-methylphenol and a 4-piperidinylmethyl halide (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile). Evidence from similar ether syntheses suggests refluxing at 80–100°C for 12–24 hours .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C). For structural confirmation, X-ray crystallography using SHELXL (for refinement) and ORTEP-3 (for visualization) is recommended .

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR or IR) during structural characterization?

- Cross-validate data using complementary techniques:

- NMR : Compare experimental shifts with computational predictions (e.g., DFT-based tools like Gaussian).

- X-ray crystallography : Use SHELX for refinement and check for thermal motion artifacts or disorder in the crystal lattice .

- Mass spectrometry : Confirm molecular ion peaks ([M+H]⁺) to rule out impurities .

Q. What are the best practices for optimizing reaction yields in piperidinylmethyl ether formation?

- Key factors include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve halide reactivity .

- Temperature control : Gradual heating avoids side reactions like elimination.

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 2-chloro-5-methylphenyl 4-piperidinylmethyl ether?

- Structure-based virtual screening : Dock the compound into target proteins (e.g., G-quadruplex DNA in oncogene promoters) using AutoDock Vina or Schrödinger Suite. Evidence from similar piperidinylmethyl derivatives shows dual binding to c-myc/c-Kit G-quadruplexes, suggesting potential anticancer applications .

- Pharmacophore mapping : Identify key motifs (e.g., chloroaryl and piperidine groups) for receptor binding using tools like MOE or Discovery Studio.

Q. What experimental strategies address contradictions in crystallographic data (e.g., bond-length outliers or residual electron density)?

- Refinement protocols :

- Use SHELXL’s TWIN and BASF commands to model twinning or disorder .

- Validate with the CIF check tool in PLATON to detect geometry outliers .

Q. How can researchers investigate the compound’s stability under physiological conditions for drug development?

- Hydrolytic stability assays : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Piperidinylmethyl ethers are prone to acid-catalyzed cleavage; adjust pH to mimic gastrointestinal conditions .

- Metabolic profiling : Use liver microsomes or hepatocyte assays to identify cytochrome P450-mediated metabolites .

Q. What role does the chloro-methylphenyl group play in modulating the compound’s electronic properties?

- Computational analysis : Perform Mulliken charge analysis (DFT) to assess electron-withdrawing effects of the chloro group. This group enhances aryl ring electrophilicity, impacting π-π stacking in target binding .

- Spectroscopic correlation : Compare UV-Vis spectra with analogs lacking the chloro substituent to quantify conjugation effects.

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.